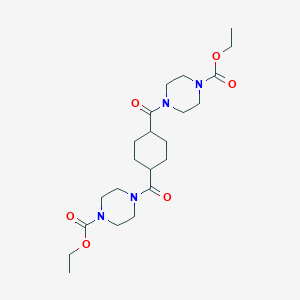
Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate), also known as C16H30N4O6, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting key enzymes involved in various biological processes. For example, it has been reported to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) has several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The compound has also been shown to increase the levels of antioxidants such as glutathione, which helps to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) in lab experiments is its high purity. The synthesis method yields a product with a purity of over 98%, which makes it suitable for use in various experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate). One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of the compound and its effects on cognitive function.
Another area of interest is the development of new synthesis methods for Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) that can improve its solubility and yield. This could make the compound more suitable for use in various experiments and potentially lead to the development of new therapeutic applications.
In conclusion, Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) is a compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) involves the reaction of diethyl malonate with 1,4-cyclohexanedione followed by the condensation of the resulting product with piperazine-1-carboxylic acid. The final product is obtained after purification using column chromatography. This method has been reported to yield a high purity product with good yield.
Aplicaciones Científicas De Investigación
Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) has been extensively studied for its potential therapeutic applications. It has been reported to have antimicrobial, antitumor, and anti-inflammatory properties. The compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
Diethyl 4,4'-(1,4-cyclohexanediyldicarbonyl)di(1-piperazinecarboxylate) |
|---|---|
Fórmula molecular |
C22H36N4O6 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
ethyl 4-[4-(4-ethoxycarbonylpiperazine-1-carbonyl)cyclohexanecarbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H36N4O6/c1-3-31-21(29)25-13-9-23(10-14-25)19(27)17-5-7-18(8-6-17)20(28)24-11-15-26(16-12-24)22(30)32-4-2/h17-18H,3-16H2,1-2H3 |
Clave InChI |
LEIMRLYLUFRUDY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCC(CC2)C(=O)N3CCN(CC3)C(=O)OCC |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C(=O)C2CCC(CC2)C(=O)N3CCN(CC3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261379.png)



![N-[3-(4-morpholinyl)propyl]-N-(2,3,4-trimethoxybenzyl)amine](/img/structure/B261387.png)
![N-tert-butyl-2-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B261389.png)

![2-Methyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261393.png)

![N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261395.png)
![N-[3-(morpholin-4-yl)propyl]-3-phenylprop-2-yn-1-amine](/img/structure/B261397.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine](/img/structure/B261398.png)